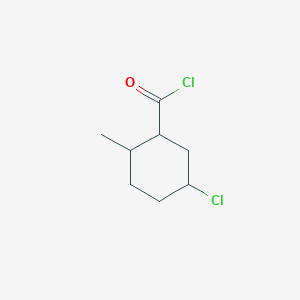

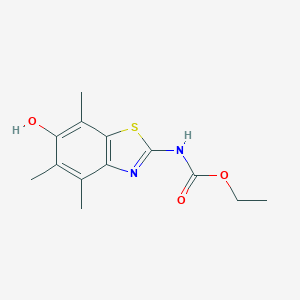

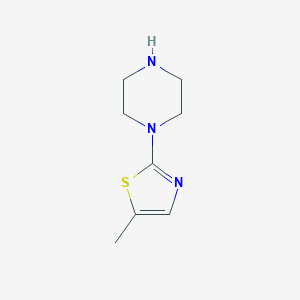

![molecular formula C9H9ClN2 B053878 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine CAS No. 118000-41-2](/img/structure/B53878.png)

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is an organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group .

Synthesis Analysis

The synthesis of this compound involves several steps. A new series of selenoester derivatives of imidazo pyridine and imidazo pyrimidine was synthesized under mild conditions using a simple methodology by the reaction of in situ generated sodium selenocarboxylates with 2- (chloromethyl)imidazo pyridine/pyrimidine in water and ethanol . Another method involves the reaction of 2-methylpyridine and carbon tetrachloride in a reaction pot, adding dry sodium carbonate, heating to 58-60°C, starting chlorination under light irradiation, maintaining the temperature at 60-65°C, and ending chlorination after about 6 hours .Molecular Structure Analysis

The molecular structure of this compound is C6H6ClN, monoclinic, P 2 1 / c (no. 14), a = 6.5211(2)Å, b = 10.2467(3)Å, c = 9.1436(3)Å, β = 94.1771(11)°, V = 609.35(3)Å 3, Z = 4, R gt (F) = 0.0260, wR ref (F 2) = 0.0680, T = 200 K .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, it has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 79 °C (174 °F; 352 K). Its chemical formula is C6H6ClN and its molar mass is 127.57 g·mol −1 .Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine are not mentioned in the search results, it is noted that benzimidazoles, a related class of compounds, have a broad spectrum of biological activities and are used in medicinal chemistry. The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . This suggests potential future directions for the development and application of this compound and related compounds.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFYGLUVFNCIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554873 | |

| Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118000-41-2 | |

| Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118000-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

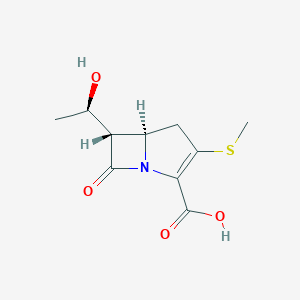

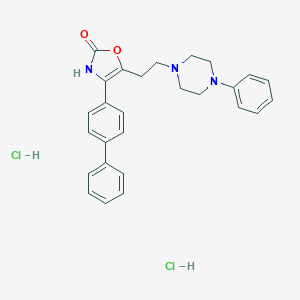

![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)

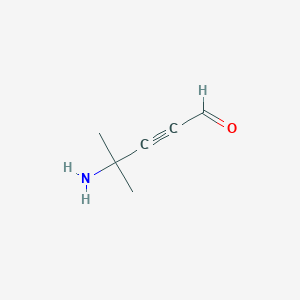

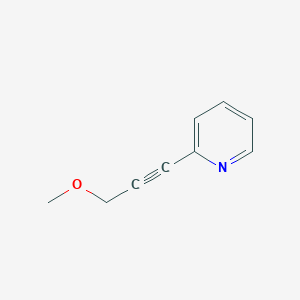

![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)

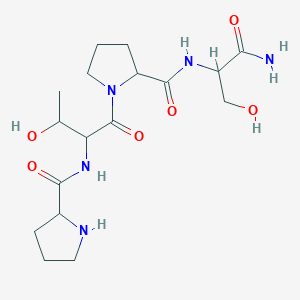

![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)